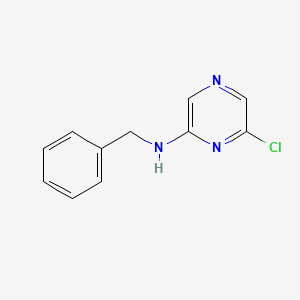

N-Benzyl-6-chloropyrazin-2-amine

Description

Contextualization within Pyrazine (B50134) Derivatives Research

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of great interest to chemists and pharmacologists. nih.govnih.gov The pyrazine ring is a component of many biologically active molecules, and its derivatives have been found to exhibit a wide range of pharmacological properties. nih.govnih.gov Research into pyrazine derivatives is a dynamic area of medicinal chemistry, with ongoing efforts to discover new compounds with improved efficacy and novel mechanisms of action.

N-Benzyl-6-chloropyrazin-2-amine is a notable example of a pyrazine derivative that plays a pivotal role as an intermediate in the synthesis of more complex heterocyclic systems. Specifically, it is a key component in the construction of the imidazo[1,5-a]pyrazine (B1201761) core, a scaffold found in a number of biologically active compounds. nih.govorganic-chemistry.org The synthesis of this core often involves the reaction of a substituted aminopyrazine, such as this compound, with other reagents to build the fused imidazole (B134444) ring. organic-chemistry.org

Significance in Medicinal Chemistry and Life Sciences

The primary significance of this compound in medicinal chemistry lies in its role as a key intermediate in the synthesis of targeted therapies, most notably in the development of kinase inhibitors. Kinases are a family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer and autoimmune disorders. nih.gov

A prominent example of the application of this compound is in the synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. nih.govnih.gov BTK is an essential enzyme in the B-cell antigen receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies. nih.gov Acalabrutinib has demonstrated significant efficacy in the treatment of certain types of lymphoma and leukemia. nih.gov

The synthesis of Acalabrutinib involves the construction of a complex heterocyclic core, and this compound is a crucial starting material for forming the imidazo[1,5-a]pyrazin-1-yl moiety of the final drug molecule. clearsynth.compharmaffiliates.com The use of this specific intermediate allows for the efficient and controlled assembly of the desired chemical architecture.

Overview of Research Directions and Scope

Current research involving this compound and related compounds is largely focused on the discovery and development of new kinase inhibitors. The structural motif derived from this intermediate has proven to be effective for targeting the ATP-binding site of various kinases. nih.gov Consequently, there is considerable interest in synthesizing analogues and derivatives of molecules like Acalabrutinib to explore their activity against other kinase targets and to develop new therapies for a broader range of diseases.

The scope of research includes:

Development of Novel Kinase Inhibitors: The imidazo[1,5-a]pyrazine scaffold is being explored for its potential to inhibit other kinases beyond BTK, which could lead to new treatments for different types of cancer and inflammatory conditions. nih.govnih.gov

Optimization of Synthetic Routes: Researchers are continually working to improve the efficiency and yield of the synthetic pathways that utilize this compound. This includes the development of new catalytic methods and reaction conditions.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of molecules derived from this compound, chemists can investigate how these changes affect their biological activity. These studies are essential for designing more potent and selective drugs.

The table below summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 426829-61-0 |

| Molecular Formula | C₁₁H₁₀ClN₃ |

| Molecular Weight | 219.67 g/mol |

| Class | Pyrazine Derivative |

| Primary Use | Chemical Intermediate |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-6-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-10-7-13-8-11(15-10)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWNUTJQNSNNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470933 | |

| Record name | N-Benzyl-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426829-61-0 | |

| Record name | N-Benzyl-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Methodologies for N Benzyl 6 Chloropyrazin 2 Amine

Synthetic Pathways and Reaction Mechanisms

The formation of N-benzyl-6-chloropyrazin-2-amine and its analogs primarily involves the creation of an amide or an amine linkage to the pyrazine (B50134) core. Key strategies include aminolysis and nucleophilic substitution, with advancements aimed at improving reaction conditions and product outcomes.

Aminolysis of Pyrazinecarboxylic Acid Chlorides with Benzylamines

A prevalent method for synthesizing N-benzylpyrazine-2-carboxamides, which are structurally related to the target compound, is the aminolysis of substituted pyrazinecarboxylic acid chlorides with various benzylamines. dntb.gov.uascilit.com This reaction typically proceeds under mild conditions and can produce yields ranging from 59% to 91%. semanticscholar.org The process involves converting a pyrazinecarboxylic acid to its more reactive acid chloride, usually with an agent like thionyl chloride (SOCl₂). nih.govmdpi.com This intermediate then readily reacts with a substituted or unsubstituted benzylamine (B48309) to form the corresponding N-benzylpyrazine-2-carboxamide. semanticscholar.orgnih.gov

In some instances, this reaction can lead to side products. For example, during the aminolysis of 3-chloropyrazine-2-carbonyl chloride with certain benzylamines, a simultaneous substitution of the chlorine atom on the pyrazine ring by the benzylamino group can occur, yielding N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. nih.gov

Nucleophilic Substitution Strategies

Nucleophilic substitution is a fundamental strategy for constructing this compound. This typically involves the reaction of a dihalopyrazine, such as 2,6-dichloropyrazine (B21018), with benzylamine. chemsrc.com The amino group of benzylamine acts as a nucleophile, attacking one of the carbon atoms bearing a chlorine atom on the pyrazine ring and displacing the chloride ion. youtube.com

These reactions can sometimes be challenging to control, as the initial product, a mono-substituted aminopyrazine, still possesses a nucleophilic nitrogen that can potentially react further with the starting dihalopyrazine, leading to a mixture of products. youtube.com Careful control of stoichiometry and reaction conditions is crucial to favor the desired monosubstituted product. The reactivity of halopyridines in nucleophilic aromatic substitution is generally lower than that of acid chlorides because the aromaticity of the ring must be disrupted during the attack of the nucleophile. youtube.com Heating is often required to drive these reactions to completion. youtube.com

Continuous-Flow Systems for Pyrazine Derivative Synthesis

Continuous-flow systems have emerged as a powerful tool for the synthesis of pyrazine derivatives, offering advantages in terms of safety, efficiency, and scalability. rsc.orgresearchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net For the synthesis of pyrazinamide (B1679903) derivatives, continuous-flow methods have been developed that utilize immobilized enzymes, such as Lipozyme® TL IM, as catalysts for the amidation of pyrazine esters with amines, including benzylamines. rsc.orgresearchgate.net This biocatalytic approach can be conducted at moderate temperatures (e.g., 45 °C) in greener solvents like tert-amyl alcohol, achieving high yields (up to 91.6%) in short reaction times (e.g., 20 minutes). researchgate.net The ability to apply this method to a variety of substrates, including benzylamines, demonstrates its potential for the synthesis of compounds like this compound. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained traction as a method to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of pyrazine and pyridine. researchgate.netnih.gov For instance, the synthesis of aminopyrimidine derivatives has been achieved through microwave-assisted condensation reactions. nanobioletters.com The application of microwave irradiation in the synthesis of N-benzylpyrazine derivatives can significantly reduce reaction times from hours to minutes. researchgate.netmdpi.com This rapid and efficient heating can be particularly advantageous for nucleophilic substitution and condensation reactions involved in the formation of the target compound. nih.govnih.gov

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. In the context of pyrazine derivative synthesis, this includes the use of water as a solvent, the application of biocatalysts, and the utilization of energy-efficient techniques like microwave and ultrasound irradiation. rsc.orgnih.gov The development of a continuous-flow system for pyrazinamide derivative synthesis using an immobilized lipase (B570770) in a green solvent is a prime example of a green chemistry approach. rsc.orgresearchgate.net This method not only provides a more efficient and scalable route to these compounds but also minimizes the use of hazardous reagents and solvents. researchgate.net Similarly, microwave-assisted synthesis in aqueous media represents another green alternative to traditional methods that often rely on volatile organic solvents. nanobioletters.com

Precursor and Intermediate Compounds

The synthesis of this compound relies on the availability of key precursor and intermediate compounds. The primary building blocks for this molecule are a pyrazine core and a benzylamine moiety.

A crucial precursor is 2,6-Dichloropyrazine . This di-halogenated pyrazine serves as the electrophilic component in nucleophilic substitution reactions. Its two chlorine atoms provide reactive sites for the introduction of the benzylamino group.

Benzylamine is the other essential precursor, acting as the nucleophile. The amino group of benzylamine attacks the pyrazine ring, leading to the formation of the desired C-N bond.

In the context of aminolysis-based syntheses, intermediates such as 6-chloropyrazine-2-carboxylic acid and its corresponding acyl chloride are vital. The carboxylic acid is first converted to the more reactive acyl chloride, which then undergoes condensation with benzylamine.

Below is a table summarizing the key precursors and their roles in the synthesis:

| Precursor/Intermediate | CAS Number | Role in Synthesis |

| 2,6-Dichloropyrazine | 4774-14-5 | Electrophilic pyrazine core for nucleophilic substitution. chemsrc.com |

| Benzylamine | 100-46-9 | Nucleophilic source of the benzylamino group. chemsrc.com |

| 6-Chloropyrazine-2-carboxylic acid | Starting material for the formation of the corresponding acyl chloride. | |

| 6-Chloropyrazine-2-carbonyl chloride | Reactive intermediate for aminolysis with benzylamine. |

Role of 3-chloropyrazine-2-carbonitrile (B110518)

3-Chloropyrazine-2-carbonitrile is a pivotal starting material in the synthesis of various pyrazine-based compounds. chemicalbook.com Its structure, featuring a reactive chlorine atom and a cyano group, makes it a versatile building block. The cyano group enhances the electrophilicity of the pyrazine ring and can be hydrolyzed to a carboxamide or a carboxylic acid, while the chlorine atom is susceptible to nucleophilic aromatic substitution.

In synthetic routes leading to N-benzyl-pyrazin-2-amine derivatives, 3-chloropyrazine-2-carbonitrile serves as the precursor to the corresponding carboxylic acid or carboxamide. mdpi.comnih.gov The partial hydrolysis of the nitrile group under controlled pH and temperature yields 3-chloropyrazine-2-carboxamide (B1267238), a key intermediate that can then react with various benzylamines. mdpi.com This pathway is often preferred due to higher yields compared to direct amidation of the pyrazine ring. researchgate.net

Synthesis of 3-chloropyrazine-2-carboxylic acid

A crucial step in the synthesis of many pyrazine derivatives involves the formation of 3-chloropyrazine-2-carboxylic acid. clearsynth.com This intermediate is typically prepared via the hydrolysis of 3-chloropyrazine-2-carbonitrile. nih.gov The process involves treating the carbonitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). nih.gov The reaction mixture is heated for several hours to ensure complete conversion of the nitrile group to a carboxylate salt. Following the hydrolysis, the mixture is acidified, typically with hydrochloric acid (HCl), to a pH of around 3. This protonates the carboxylate, causing the 3-chloropyrazine-2-carboxylic acid to precipitate out of the solution as a crystalline solid, which can then be isolated by filtration. nih.gov

This carboxylic acid is then often converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂), which facilitates subsequent amide bond formation with amines. nih.gov

Pyrazine Esters and Amines as Starting Materials

The direct synthesis of this compound can be achieved using 2,6-Dichloropyrazine and benzylamine as the primary starting materials. chemsrc.com In this nucleophilic aromatic substitution reaction, one of the chlorine atoms on the pyrazine ring is displaced by the amino group of benzylamine.

In more complex multi-step syntheses, pyrazine esters and other amine derivatives serve as foundational reagents. For instance, 3-aminopyrazine-2-carboxylate can be used as a raw material for producing more complex substituted pyrazines through a sequence of reactions including chlorination and bromination. google.com

A widely used method involves the reaction of a pyrazine carbonyl chloride with a substituted benzylamine. nih.gov For example, 3-chloropyrazine-2-carbonyl chloride, prepared from the corresponding carboxylic acid, reacts with various benzylamines in the presence of a base like triethylamine (B128534) to yield N-benzyl-3-chloropyrazine-2-carboxamides. nih.gov This general strategy highlights the importance of pyrazine acid derivatives and amines in constructing the final target molecules.

Preparation of 2-Amino-6-chloropyrazine (B134898) and its derivatives

2-Amino-6-chloropyrazine is a key intermediate for a wide range of pharmaceutical and agrochemical compounds. ontosight.aiontosight.ai Its synthesis can be accomplished through several routes, most commonly via the amination of 2,6-dichloropyrazine or the chlorination of 2-aminopyrazine. ontosight.aiontosight.ai

Once synthesized, 2-Amino-6-chloropyrazine (6-chloropyrazin-2-amine) serves as a scaffold for further functionalization. ontosight.ai The amino group can undergo various reactions, including N-alkylation. To produce the target compound, this compound, a benzylation reaction would be performed on the 2-amino-6-chloropyrazine intermediate.

Reaction Conditions and Optimization

The efficiency and yield of the synthesis of this compound and related compounds are highly dependent on the optimization of reaction conditions, including the choice of solvent, temperature, and reaction duration.

Solvent Effects and Selection

The selection of an appropriate solvent is critical for controlling reaction pathways and maximizing product yield. Different solvents are employed at various stages of the synthesis.

In the conversion of the pyrazine carboxylic acid to its acyl chloride using thionyl chloride, toluene (B28343) is often used as the solvent. nih.gov For the subsequent amidation reaction, where the acyl chloride reacts with benzylamine, acetone (B3395972) is a common choice. nih.gov Other solvents such as tetrahydrofuran (B95107) (THF) are also utilized for nucleophilic substitution reactions between a chloropyrazine derivative and a benzylamine, often in the presence of a base like triethylamine. mdpi.com The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome. mdpi.com

| Reaction Step | Solvent | Role / Purpose | Reference |

|---|---|---|---|

| Acyl Chloride Formation (from Carboxylic Acid) | Toluene | Reaction medium for SOCl₂ | nih.gov |

| Amide Formation (from Acyl Chloride) | Acetone | Reaction medium for aminolysis | nih.gov |

| Nucleophilic Substitution (Chloropyrazine + Benzylamine) | Tetrahydrofuran (THF) | Reaction medium | mdpi.com |

| Purification / Extraction | Dichloromethane, Ethyl Acetate | Extraction of product from aqueous layers | chemicalbook.comchemicalbook.com |

Temperature and Reaction Time Parameters

Temperature and reaction time are crucial parameters that must be carefully controlled to ensure the desired product is formed with minimal side products. These parameters vary significantly depending on the specific synthetic step. For example, the formation of 3-chloropyrazine-2-carbonyl chloride from the carboxylic acid is typically performed under reflux in toluene for approximately one hour. nih.gov

The final amidation step can be conducted under various conditions. A common method involves stirring the reactants at room temperature overnight. nih.gov Alternatively, for less reactive substrates or to increase the reaction rate, conventional heating may be applied. One study reports heating a mixture of 3-chloropyrazine-2-carboxamide and benzylamine at 70 °C for 15 hours. mdpi.com Microwave-assisted synthesis has also been explored as a method to reduce reaction times and potentially increase yields. mdpi.com

| Reaction Step | Temperature | Reaction Time | Method | Reference |

|---|---|---|---|---|

| Acyl Chloride Formation | Reflux | 1 hour | Conventional Heating | nih.gov |

| Amide Formation (from Acyl Chloride) | Room Temperature | Overnight | Stirring | nih.gov |

| Nucleophilic Substitution (Conventional) | 70 °C | 15 hours | Conventional Heating | mdpi.com |

| Hydrolysis of Nitrile | Heating (unspecified temp.) | 7 hours | Conventional Heating | nih.gov |

Catalytic Approaches (e.g., Lipozyme® TL IM)

Enzymatic catalysis offers a green and efficient alternative to traditional chemical methods for the synthesis of pyrazine derivatives. Lipozyme® TL IM, an immobilized lipase from Thermomyces lanuginosus, has been effectively utilized in the synthesis of pyrazinamide derivatives, which are structurally related to this compound. rsc.org This biocatalyst facilitates the amidation of pyrazine esters with various amines, including benzylamine. rsc.orgrsc.org

The use of Lipozyme® TL IM is notable for its ability to catalyze reactions under mild conditions, often leading to high yields and simplifying downstream processing. rsc.org For instance, in the synthesis of pyrazinamide derivatives, a continuous-flow system using Lipozyme® TL IM has been developed, highlighting the potential for scalable and efficient production. rsc.org The reaction parameters, such as solvent, temperature, and substrate ratio, are crucial for optimizing the catalytic efficiency. rsc.orgrsc.org Tert-amyl alcohol has been identified as a suitable greener solvent for this enzymatic process. rsc.org

Studies have shown that Lipozyme® TL IM can catalyze the synthesis of a wide range of pyrazinamide derivatives with desirable yields. rsc.org The enzyme's commercial availability and reusability make it an attractive option for industrial applications. nih.gov Its catalytic activity is not limited to pyrazine synthesis, as it has been successfully employed in various other organic transformations, such as the synthesis of benzopyrans and eugenyl acetate. nih.govnih.gov

Table 1: Lipozyme® TL IM Catalyzed Synthesis of Pyrazinamide Derivatives

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Catalyst | Lipozyme® TL IM | High conversion yields | rsc.orgnih.gov |

| Substrates | Pyrazine esters and benzylamines | Formation of N-benzyl pyrazinamides | rsc.orgrsc.org |

| Solvent | tert-Amyl alcohol | Greener reaction medium | rsc.org |

| Temperature | 45 °C | Optimal for high yield | rsc.org |

| Reaction Time | 20 minutes (continuous-flow) | Rapid synthesis | rsc.org |

Regioselectivity in Pyrazinone Synthesis

Regioselectivity is a critical aspect of pyrazine and pyrazinone synthesis, determining the final substitution pattern of the heterocyclic ring. The synthesis of 2(1H)-pyrazinones, for example, often involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.org The regioselectivity of this reaction, which dictates the position of substituents on the pyrazinone ring, has been a subject of detailed study to optimize the formation of the desired isomer. rsc.org

Different synthetic strategies have been developed to control the regiochemical outcome. One of the foundational methods involves a one-pot condensation that forms the N-1 to C-6 and N-4 to C-5 bonds of the pyrazinone ring. rsc.org The reaction of unsymmetrical diketopiperazines with reagents like phosphoryl chloride can lead to a mixture of chloropyrazine isomers, from which the desired product must be isolated. rsc.org

In the broader context of heterocyclic synthesis, various methods have been developed to achieve high regioselectivity. For instance, the synthesis of substituted pyrazoles and pyridazines often employs strategies that direct the formation of a single regioisomer. rsc.orgmdpi.comconsensus.app These strategies can involve multi-component reactions or the use of specific precursors that favor a particular cyclization pathway. mdpi.com For the synthesis of pyrazino[1,2-a]indol-1-one derivatives, a base-mediated, metal-free approach has been shown to be highly regioselective. nih.gov While not directly describing the synthesis of this compound, these principles of controlling substituent placement are fundamental to the synthesis of specifically substituted pyrazine rings.

Purification and Isolation Techniques

The purification and isolation of this compound and its analogs are crucial steps to obtain a product of high purity. Standard chromatographic techniques are commonly employed for this purpose.

Flash Chromatography: This technique is frequently used for the separation of pyrazine derivatives from reaction mixtures. For example, in the synthesis of substituted N-benzyl-3-chloropyrazine-2-carboxamides, flash chromatography was effective in separating the desired products from side-products. nih.gov

Silica (B1680970) Gel Chromatography: Column chromatography using silica gel is a standard method for purifying pyrazinamide derivatives. rsc.org The choice of mobile phase, typically a mixture of solvents like petroleum ether and ethyl acetate, is optimized to achieve effective separation. rsc.org

Recrystallization: This technique is used to purify solid products. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure compound to crystallize out. This method was employed in the purification of 1-benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b] rsc.orgrsc.orgdiazepines. nih.gov

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and the purity of the fractions collected during chromatography. rsc.orgnih.gov

The final purified product is often characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. rsc.orgnih.govmdpi.com

Yield Optimization in Synthetic Procedures

Optimizing the yield is a key objective in the synthesis of this compound and related compounds. This is typically achieved by systematically varying the reaction conditions.

A study on the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides demonstrated that during the aminolysis of the acyl chloride, a side reaction could lead to the formation of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. nih.gov By modifying the reaction conditions, such as using microwave irradiation, the formation of this disubstituted product could be favored, thus optimizing the yield for that specific compound. nih.gov

In the enzymatic synthesis of pyrazinamide derivatives using Lipozyme® TL IM, several parameters were investigated to maximize the yield. rsc.org These included:

Solvent: Different solvents were tested, with tert-amyl alcohol proving to be highly effective. rsc.org

Substrate Ratio: The molar ratio of the pyrazine ester to the amine was varied to find the optimal balance for high conversion. rsc.orgrsc.org

Temperature: The reaction temperature was optimized to 45 °C to achieve the maximum yield. rsc.org

Reaction Time/Flow Rate: In a continuous-flow system, the flow rate, which dictates the reaction time, was adjusted to maximize product formation. rsc.org

These optimization studies can lead to significant improvements in yield, with reports of up to 91.6% for certain pyrazinamide derivatives under optimized enzymatic conditions. rsc.org

Table 2: Parameters for Yield Optimization of Pyrazine Derivatives

| Parameter | Variation Studied | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Conditions | Microwave vs. conventional heating | Can favor different products | nih.gov |

| Solvent | Various organic solvents | Significant effect on reaction rate and yield | rsc.org |

| Substrate Molar Ratio | Amine to ester ratio | Crucial for driving the reaction to completion | rsc.orgrsc.org |

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

In the ¹H-NMR spectrum of N-Benzyl-6-chloropyrazin-2-amine, distinct signals would be expected for the protons of the benzyl (B1604629) and pyrazine (B50134) ring systems, as well as the amine and methylene (B1212753) protons.

The protons of the monosubstituted benzene (B151609) ring typically appear in the aromatic region, generally between δ 7.2 and 7.4 ppm. The exact chemical shifts and splitting patterns would depend on the solvent used and the electronic effects of the rest of the molecule. The two protons on the pyrazine ring are expected to appear as singlets in the aromatic region, likely at different chemical shifts due to the different electronic environments created by the chlorine and benzylamine (B48309) substituents.

The methylene protons (CH₂) of the benzyl group, being adjacent to both an aromatic ring and a nitrogen atom, would likely resonate as a singlet or a doublet (if coupled to the N-H proton) in the range of δ 4.3-4.7 ppm. The amine proton (NH) signal is often broad and its chemical shift is highly variable, depending on concentration, solvent, and temperature. It could appear anywhere from δ 4.0 to 8.0 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl H | 7.2 - 7.4 | Multiplet |

| Pyrazine H | ~7.8, ~8.1 | Singlets |

| Methylene (CH₂) | 4.3 - 4.7 | Singlet/Doublet |

| Amine (NH) | 4.0 - 8.0 | Broad Singlet |

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbons of the pyrazine ring would be significantly affected by the electronegative nitrogen atoms and the chlorine substituent, resulting in signals in the range of approximately δ 130-160 ppm. The carbon atom bonded to the chlorine atom would be expected at a higher chemical shift within this range. The carbons of the benzyl group's aromatic ring would typically appear between δ 127 and 140 ppm. The methylene carbon (CH₂) would likely be found around δ 48 ppm. rsc.org

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazine C-Cl | ~150 - 160 |

| Pyrazine C-N | ~155 - 165 |

| Pyrazine CH | ~130 - 145 |

| Benzyl C (quaternary) | ~138 - 140 |

| Benzyl CH | ~127 - 129 |

| Methylene C | ~48 |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be observed.

A key feature would be the N-H stretching vibration of the secondary amine, which typically appears as a single, sharp to moderately broad band in the region of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine and benzene rings would be found in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the benzylamine moiety would likely be observed in the 1200-1350 cm⁻¹ range. A C-Cl stretching vibration is also expected, typically in the fingerprint region below 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N, C=C Stretch (aromatic) | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-Cl Stretch | < 800 |

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with a molecular formula of C₁₁H₁₀ClN₃, the theoretical elemental composition can be calculated. chemsrc.com Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the compound's purity and empirical formula.

Table 4: Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 60.15 |

| Hydrogen (H) | 4.59 |

| Chlorine (Cl) | 16.14 |

| Nitrogen (N) | 19.13 |

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 219.67 g/mol ). chemsrc.com Due to the presence of chlorine, an isotopic peak [M+2]⁺ at approximately one-third the intensity of the molecular ion peak would also be observed, which is characteristic of compounds containing one chlorine atom.

Common fragmentation patterns for this molecule would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a prominent peak. Another likely fragmentation would be the loss of the benzyl group to give a [M-C₇H₇]⁺ fragment.

Raman Spectroscopy and Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy regarding the vibrational modes of a molecule. For pyrazine and its derivatives, Raman spectroscopy is particularly useful for studying the ring breathing modes and other symmetric vibrations that may be weak or inactive in the IR spectrum. rsc.org

For this compound, characteristic Raman shifts would be expected for the pyrazine ring vibrations, including the ring breathing mode, which for substituted pyrazines often appears in the 1000-1200 cm⁻¹ region. nih.gov The vibrations of the benzyl group would also contribute to the spectrum. Surface-Enhanced Raman Spectroscopy (SERS) could be a particularly powerful technique to study this molecule, as the pyrazine nitrogen atoms can interact with metal surfaces, leading to significant signal enhancement and providing insights into the molecule's orientation and binding. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive confirmation of the structure of this compound would be accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons in different chemical environments. The aromatic protons of the benzyl group would typically appear as a multiplet in the downfield region of the spectrum. The two protons on the pyrazine ring would likely present as two distinct singlets or doublets, depending on coupling, in the aromatic region. A key indicator would be the signal for the methylene (-CH₂-) protons of the benzyl group, which would be adjacent to the amine and thus appear as a doublet. The N-H proton of the secondary amine would likely be observed as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would expect to see signals for the carbons of the pyrazine ring, with the carbon atom bonded to the chlorine atom being significantly influenced. The carbons of the benzyl group would also give rise to a set of signals in the aromatic region of the spectrum. The methylene carbon would be identifiable in the aliphatic region.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations would also be present. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine and benzene rings would be found in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, thus confirming the molecular weight and offering clues to its structure.

In a high-resolution mass spectrum (HRMS), this compound would show a molecular ion peak corresponding to its exact mass. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with the [M+2]⁺ peak being approximately one-third the intensity of the molecular ion peak [M]⁺, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the cleavage of the benzyl group or loss of the chlorine atom, providing further structural confirmation.

The following tables represent predicted spectroscopic data for this compound based on the analysis of its constituent chemical moieties.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyrazine-H | ~8.0-8.5 | d | 1H | H on pyrazine ring |

| Pyrazine-H | ~7.8-8.2 | d | 1H | H on pyrazine ring |

| Benzyl-H | ~7.2-7.4 | m | 5H | Aromatic protons |

| NH | ~5.0-6.0 | br s | 1H | Amine proton |

| CH₂ | ~4.5 | d | 2H | Methylene protons |

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Pyrazine-C | ~150-160 | C in pyrazine ring |

| Pyrazine-C | ~140-150 | C in pyrazine ring |

| Pyrazine-C | ~130-140 | C in pyrazine ring |

| Pyrazine-C (C-Cl) | ~125-135 | C attached to Cl |

| Benzyl-C (ipso) | ~138-140 | C attached to CH₂ |

| Benzyl-C | ~127-129 | Aromatic CH |

| CH₂ | ~48 | Methylene carbon |

Biological Evaluation and Pharmacological Research

Antimycobacterial Activity

Derivatives of N-Benzyl-6-chloropyrazin-2-amine have demonstrated notable activity against various mycobacterial species, including the primary causative agent of tuberculosis and other non-tuberculous mycobacteria.

Against Mycobacterium tuberculosis (M. tbc) H37Rv

Several studies have evaluated the in vitro activity of N-benzyl-6-chloropyrazin-2-carboxamide derivatives against the standard virulent strain of Mycobacterium tuberculosis, H37Rv. A series of 6-chloro derivatives, particularly those with 4-methoxy, 3-trifluoromethyl, or 4-chloro substitutions on the benzyl (B1604629) ring, have shown significant antimycobacterial efficacy. nih.gov The most active of these compounds exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.gov Specifically, 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide were among the most potent derivatives against M. tuberculosis H37Rv, both displaying an MIC of 6.25 µg/mL. nih.gov

| Compound | Substituent on Benzyl Ring | MIC against M. tuberculosis H37Rv (µg/mL) |

|---|---|---|

| 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 4-OCH₃ | 6.25 |

| 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | 3-CF₃ | 6.25 |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 4-OCH₃ | 6.25 |

| N-benzyl-5-chloropyrazine-2-carboxamides (general range) | Varies | 12.5 - 25 |

Against Mycobacteria Other Than Tuberculosis (MOTTs), including M. kansasii and M. avium

The activity of these compounds extends to Mycobacteria Other Than Tuberculosis (MOTTs), which are often intrinsically resistant to standard antitubercular drugs. One derivative, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, has demonstrated significant activity against tested MOTTs. nih.gov In contrast, a separate study on N-benzyl-3-chloropyrazine-2-carboxamides found that these positional isomers were inactive against M. kansasii and M. avium at concentrations up to 100 µg/mL. nih.gov

Comparison with Pyrazinamide (B1679903) (PZA) and other Standard Drugs

The antimycobacterial activities of the most potent N-benzyl-6-chloropyrazin-2-carboxamide derivatives have been found to be fully comparable to that of the first-line antituberculosis drug, Pyrazinamide (PZA). nih.gov Notably, some derivatives, such as 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, have shown significant activity against MOTTs that are known to be unsusceptible to PZA, suggesting a different or broader mechanism of action. nih.gov

| Compound/Drug | Activity against M. tuberculosis H37Rv (MIC) | Activity against PZA-unsusceptible MOTTs |

|---|---|---|

| Most active 6-chloro-N-benzylpyrazine-2-carboxamide derivatives | 6.25 µg/mL | Active |

| Pyrazinamide (PZA) | Comparable to the most active derivatives | Inactive |

Structure-Activity Relationships (SAR) in Antimycobacterial Efficacy

Structure-activity relationship (SAR) studies have provided insights into the structural features that govern the antimycobacterial efficacy of these compounds. A direct comparison between N-phenyl-5-chloropyrazine-2-carboxamides and their N-benzyl counterparts revealed that the incorporation of a methylene (B1212753) (-CH2-) bridge leads to a significant decrease in antimycobacterial activity. nih.gov This suggests that a more rigid connection between the pyrazine (B50134) and phenyl rings is beneficial for activity.

Furthermore, within the N-benzyl-6-chloropyrazin-2-carboxamide series, there is no clear correlation between lipophilicity and antimycobacterial activity. For instance, the highly lipophilic 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide and the less lipophilic 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide both exhibit the same high activity against M. tuberculosis (MIC = 6.25 µg/mL). nih.gov

Influence of Positional Isomerism on Activity

The position of the chlorine atom on the pyrazine ring has a marked influence on the antimycobacterial activity. Studies comparing positional isomers have shown that moving the chlorine atom from the 6-position (or 5-position) to the 3-position on the pyrazine ring leads to a decrease or complete loss of activity against M. tuberculosis H37Rv. nih.gov Research also suggests that the 5-chloro substitution on the pyrazine nucleus is particularly advantageous for antimycobacterial activity when compared to other substitution patterns. nih.gov

Antibacterial Activity

In contrast to their promising antimycobacterial properties, this compound derivatives have shown a general lack of significant antibacterial activity against a panel of common bacterial strains. Studies on both 5-chloro and 6-chloro positional isomers of N-benzylpyrazine-2-carboxamides reported no antibacterial activity at tested concentrations up to 500 μM. nih.gov However, it is noteworthy that some 3-chloro positional isomers did exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

| Compound Series | Antibacterial Activity |

|---|---|

| N-benzyl-5-chloropyrazine-2-carboxamides | Inactive (up to 500 μM) |

| N-benzyl-6-chloropyrazine-2-carboxamides | Inactive (up to 500 μM) |

| N-benzyl-3-chloropyrazine-2-carboxamides | Active against some Gram-positive bacteria |

Antifungal Activity

The antifungal potential of N-benzyl-chloropyrazine-2-carboxamides has been explored, with some derivatives showing moderate efficacy, particularly against dermatophytes. Unlike the antibacterial findings, certain 6-chloro derivatives have demonstrated measurable antifungal effects nih.gov. However, a separate study involving alkylamino derivatives prepared from the 6-chloro precursor reported no antifungal activity, suggesting that the chlorine atom itself may be important for this effect rsc.org.

Trichophyton mentagrophytes, a fungus responsible for skin infections, has been identified as the most susceptible fungal strain to certain pyrazine derivatives in screening panels nih.govnih.gov. Specifically, 6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide was found to have moderate in vitro antifungal activity against T. mentagrophytes, with a MIC value of 62.5 µmol/L nih.gov. The corresponding 5-chloro isomer showed even higher activity (MIC = 15.62 µmol/L), indicating that for antifungal action, the 5-position for the chlorine atom may be more favorable than the 6-position nih.gov.

| Compound | Fungal Strain | MIC (μmol/L) | Reference |

|---|---|---|---|

| 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | T. mentagrophytes | 15.62 | nih.gov |

| 6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | T. mentagrophytes | 62.5 | nih.gov |

Enzyme Inhibition Studies

The pyrazine scaffold is being investigated for its potential to inhibit various enzymes of therapeutic importance.

While direct studies on the anticholinesterase activity of this compound were not found in the reviewed literature, related pyrazine-containing structures have shown significant promise as cholinesterase inhibitors.

A series of novel pyrazinamide-condensed 1,2,3,4-tetrahydropyrimidines were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) nih.gov. Several of these compounds exhibited high inhibitory activity. Notably, one of the most potent derivatives demonstrated an IC₅₀ value of 0.11 μM against AChE, indicating strong inhibition nih.gov.

Furthermore, reviews on natural product-pyrazine hybrids have highlighted compounds with potent cholinesterase inhibitory effects mdpi.comnih.gov. Certain hybrid compounds showed exceptionally strong inhibition of BuChE and AChE, with IC₅₀ values as low as 2.3 nM and 2.6 nM, respectively mdpi.comnih.gov. These findings suggest that the pyrazine nucleus can serve as a valuable scaffold for the design of potent anticholinesterase agents, warranting further investigation into simpler derivatives like this compound.

α-Amylase and α-Glucosidase Inhibition

There is no available research data from the reviewed sources concerning the evaluation of this compound as an inhibitor of α-amylase or α-glucosidase. Therefore, its efficacy and characteristics as an inhibitor of these carbohydrate-hydrolyzing enzymes have not been documented.

Human Protein Kinase C (PKC) Inhibition

An examination of published studies indicates that the inhibitory effects of this compound on Human Protein Kinase C (PKC) isoforms have not been investigated. No data on its potency or selectivity towards this family of enzymes are available.

Amine Oxidase Inhibition

Research specifically investigating the amine oxidase inhibitory properties of this compound is not present in the reviewed scientific literature. As such, its potential to inhibit enzymes such as monoamine oxidases (MAO) remains uncharacterized.

Inhibition of Na+/Ca2+ Exchanger (NCX) Isoforms (NCX1, NCX2, NCX3)

While direct studies on this compound are not available, research into structurally related compounds provides context for potential activity. Amiloride (B1667095) analogues, which share a pyrazine core, have been investigated as inhibitors of the Na+/Ca2+ exchanger. Studies have shown that N-benzyl amiloride derivatives are more potent inhibitors of Na+-dependent Ca2+ uptake than amiloride itself nih.gov. The 6-chloro group, a 5-amino substituent, and the carbonyl guanidinium moiety were identified as essential for the inhibitory activity of amiloride analogues on the Na+/Ca2+ exchange system nih.gov.

Another selective Na+/Ca2+ exchange (NCX) inhibitor with a benzyl moiety, SN-6 (2-[4-(4-nitrobenzyloxy)benzyl]thiazolidine-4-carboxylic acid ethyl ester), has been shown to preferentially inhibit the reverse mode of the exchanger. nih.gov SN-6 was found to be three- to five-fold more inhibitory towards the NCX1 isoform compared to NCX2 or NCX3. nih.gov

| NCX Isoform | IC50 (µM) |

|---|---|

| NCX1 | 2.9 |

| NCX2 | ~8.7 - 14.5 |

| NCX3 | ~8.7 - 14.5 |

This table presents data for the related compound SN-6, as specific data for this compound is unavailable. The IC50 values for NCX2 and NCX3 are estimated based on the reported 3- to 5-fold lower potency compared to NCX1. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in predicting the binding affinity and interaction patterns of N-Benzyl-6-chloropyrazin-2-amine with various enzymes.

Mycobacterial Enoyl-ACP Reductase (InhA) Binding

The enzyme Enoyl-Acyl Carrier Protein Reductase (InhA) is a well-validated target for anti-tuberculosis drug discovery, as it is essential for the synthesis of the mycobacterial cell wall. nih.govbldpharm.commdpi.com Molecular docking studies on derivatives of the 6-chloropyrazine core have been performed to predict their binding affinity to the InhA active site. researchgate.net

In silico studies on closely related 6-chloropyrazine-2-carboxamides revealed potential binding within the InhA active site. researchgate.net The docking of these compounds was performed using the MolDock SE Algorithm, with geometries optimized using the semi-empirical AM1 technique. researchgate.net While specific docking scores for this compound are not available, studies on its carboxamide analogue, 6-chloro-N-octylpyrazine-2-carboxamide, predicted good bioactivity against Mycobacterium tuberculosis. researchgate.net This suggests that the this compound scaffold can be effectively accommodated within the InhA binding pocket.

Table 1: Docking Interaction Data for 6-chloropyrazine-2-carboxamide (B1586017) Derivatives with InhA This table is based on data for closely related compounds and is for illustrative purposes.

| Compound Derivative | Predicted Binding Score (e.g., Rerank Score) | Key Interacting Residues | Reference |

|---|---|---|---|

| 6-chloro-N-hexylpyrazine-2-carboxamide | -89.9815 | TYR158, PHE149, PRO193, ILE194 | researchgate.net |

| 6-chloro-N-heptylpyrazine-2-carboxamide | -95.0354 | TYR158, PHE149, PRO193, ILE194 | researchgate.net |

| 6-chloro-N-octylpyrazine-2-carboxamide | -100.279 | TYR158, PHE149, PRO193, ILE194 | researchgate.net |

H-Bond Interactions with Target Enzymes

Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions. In the context of InhA, studies of various inhibitors have highlighted key amino acid residues that frequently participate in H-bonding. For instance, residues such as Gly96 and Met103 in the InhA active site have been shown to form hydrogen bonds with different ligands. mdpi.com

For derivatives of N'-benzoylsalicylhydrazide, another class of compounds targeting InhA, hydrogen bond interactions with the Ile194 residue were predicted to be crucial for inhibitory activity. kemdikbud.go.id Similarly, for 6-chloropyrazine-2-carboxamide derivatives, interactions with residues like TYR158 are significant. researchgate.net It is therefore highly probable that the pyrazine (B50134) nitrogen atoms and the secondary amine group of this compound are key participants in forming hydrogen bonds within the active site of target enzymes like InhA.

Prediction of Binding Interactions with Photosynthetic Proteins

Currently, there is no publicly available research or data regarding the molecular docking or predicted binding interactions of this compound with photosynthetic proteins.

Docking to Decaprenylphosphoryl-beta-D-ribose Oxidase (DprE1)

Decaprenylphosphoryl-beta-D-ribose oxidase (DprE1) is another critical enzyme involved in the biosynthesis of the mycobacterial cell wall, making it a prime target for novel anti-tubercular agents. nih.govnih.gov In silico modeling of N-benzyl compounds has been conducted to investigate their binding to DprE1. researchgate.net A study involving N-substituted quinoxaline-2-carboxamides, which feature a fused pyrazine ring, presented docking results for an N-benzyl derivative into the DprE1 active site (PDB ID: 4P8N). researchgate.net This indicates that the N-benzyl moiety is a suitable scaffold for interacting with this enzyme, suggesting that this compound could also potentially act as a DprE1 inhibitor.

Docking to Botulinum Neurotoxin

There is currently no available scientific literature or data on the molecular docking of this compound to botulinum neurotoxin.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis investigates how the chemical structure of a compound influences its biological activity. For this compound, SAR studies on related molecular families provide valuable insights.

The pyrazine ring is a common scaffold in medicinal chemistry. In the context of anti-tubercular agents, modifications to this ring and its substituents can dramatically alter activity. For instance, in a series of 6-chloropyrazine-2-carboxamides, the length of the N-alkyl chain was directly correlated with the predicted binding affinity to InhA, with longer chains showing better scores. researchgate.net

The N-benzyl group is also a critical pharmacophore. In studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitutions on the benzyl (B1604629) ring were explored to optimize inhibitory potency against the deubiquitinase USP1/UAF1. nih.gov Similarly, SAR studies on 1-benzyl-1H-pyrazole derivatives as kinase inhibitors demonstrated that the substitution pattern on the benzyl group is key to potency and cellular activity. nih.gov These findings underscore the importance of the benzyl group in orienting the molecule within a target's binding site and establishing key interactions. The combination of the 6-chloropyrazine core with the N-benzyl group in this compound therefore represents a promising foundation for inhibitors of various enzymes.

Table 2: Summary of SAR Insights from Related Compound Series

| Structural Moiety | Observation from Related Series | Potential Implication for this compound | Reference |

|---|---|---|---|

| Pyrazine Core | The pyrazine ring is a key heterocyclic scaffold in many biologically active compounds. | Serves as a rigid core to position key functional groups for target interaction. | researchgate.net |

| N-Alkyl/Aryl Substituent on Pyrazine | In 6-chloropyrazine-2-carboxamides, increasing N-alkyl chain length improved predicted InhA binding. | The N-benzyl group likely engages in significant hydrophobic or pi-stacking interactions within the binding pocket. | researchgate.net |

| N-Benzyl Group | Substitutions on the benzyl ring of pyrimidine (B1678525) and pyrazole (B372694) derivatives significantly modulate activity. | The unsubstituted benzyl group provides a baseline of activity; substitutions could be explored to enhance potency or selectivity. | nih.govnih.gov |

| Chloro Substituent | The presence and position of halogen atoms often influence binding affinity and metabolic stability. | The chlorine atom at position 6 likely contributes to the electronic properties of the pyrazine ring and may form specific halogen bonds. | researchgate.net |

Influence of Substituents on Biological Activity

The biological activity of pyrazine derivatives is significantly influenced by the nature and position of substituents on the pyrazine and benzyl rings. Studies on analogous N-benzyl-chloropyrazine-2-carboxamides have provided valuable insights into these structure-activity relationships (SAR).

In a series of related N-benzyl-3-chloropyrazine-2-carboxamides, the introduction of a second benzylamino group at the 3-position, forming N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, often resulted in an increased antimycobacterial effect against Mycobacterium tuberculosis. For instance, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were among the most effective compounds. The presence of electron-donating substituents, such as methyl (CH₃) and methoxy (B1213986) (OCH₃) groups, on the benzyl ring was also found to be advantageous for antimycobacterial activity.

Conversely, for antibacterial activity against strains like Staphylococcus aureus, the addition of a second aromatic ring generally led to a decrease in activity. Only specific double-substituted compounds, such as those with 4-methoxy or 4-trifluoromethyl (CF₃) groups, retained some antibacterial effect. This highlights that the influence of substituents is specific to the biological target. For example, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide showed the highest activity against S. aureus among the tested monosubstituted compounds.

These findings suggest that for this compound, modifications to the benzyl ring could modulate its biological profile. The electronic properties of the substituents—whether they are electron-donating or electron-withdrawing—play a critical role in determining the potency and spectrum of activity.

Positional Isomerism Effects

The position of the chlorine atom on the pyrazine ring is a critical determinant of biological activity. This is a clear example of positional isomerism significantly affecting the pharmacological profile of a compound.

Research comparing 3-chloro, 5-chloro, and 6-chloro isomers of N-benzylpyrazine-2-carboxamides demonstrated stark differences in their antibacterial properties. While certain 3-chloro derivatives exhibited notable activity against S. aureus and S. epidermidis, the corresponding 5-chloro and 6-chloro positional isomers were found to be inactive against the same bacterial strains at the tested concentrations.

This strong dependence on the isomer position suggests that the location of the chlorine atom is crucial for the molecule's interaction with its biological target. The specific arrangement of atoms in the 6-chloro isomer, this compound, dictates its unique electronic and steric properties, which in turn govern its binding affinity and efficacy. The inactivity of the 5-chloro and 6-chloro carboxamide isomers in certain assays implies that the target's binding pocket may have specific steric or electronic requirements that only the 3-chloro isomer can satisfy. This underscores the importance of precise positional placement of substituents in drug design. nih.govwisc.edu

Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework to understand the intrinsic electronic properties of this compound, offering explanations for its reactivity and potential interactions at a molecular level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive and has higher polarizability.

For this compound, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The HOMO is expected to be localized over the more electron-rich parts of the molecule, likely the aminopyrazine ring and the benzyl group, indicating the sites of nucleophilic attack. The LUMO would be distributed over the electron-deficient areas, highlighting potential sites for electrophilic attack. The analysis provides insights into charge transfer possibilities within the molecule. researchgate.netresearchgate.net

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis (Note: Specific calculated values for this compound are not available in the cited literature. This table represents the parameters that would be determined from such an analysis.)

| Parameter | Description |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability of the molecule. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | The difference between E(LUMO) and E(HOMO). A key indicator of chemical reactivity and kinetic stability. |

| Orbital Contributions | Identification of which atoms or functional groups contribute most significantly to the HOMO and LUMO. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. uni-muenchen.deijnc.ir This method examines charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. wisc.edu

An NBO analysis of this compound would reveal the delocalization of electron density from donor NBOs (like lone pairs on nitrogen atoms or π-bonds of the aromatic rings) to acceptor NBOs (like the antibonding σ* or π* orbitals). These interactions stabilize the molecule, and their energies indicate the strength of intramolecular charge transfer. nih.gov This information helps to explain the molecule's conformational preferences and the nature of its chemical bonds (e.g., the polarization of the C-Cl bond). uni-muenchen.de

Table 2: Representative Donor-Acceptor Interactions from Natural Bond Orbital (NBO) Analysis (Note: Specific calculated values for this compound are not available in the cited literature. This table illustrates the types of interactions that would be quantified.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| Lone Pair (N) | π* (Pyrazine Ring) | Value would indicate donation from nitrogen lone pair to the ring. |

| π (Benzyl Ring) | π* (Pyrazine Ring) | Value would indicate π-system conjugation between the rings. |

| Lone Pair (Cl) | σ* (C-C of Ring) | Value would indicate hyperconjugative effects of the chlorine substituent. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential, where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas with near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazine ring and the amino group, as these are the most electronegative sites and possess lone pairs of electrons. These regions would be susceptible to electrophilic attack or could act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group and potentially parts of the benzyl ring would exhibit positive potential (blue), marking them as sites for nucleophilic attack or hydrogen bond donation. The MEP map provides a comprehensive visual guide to the molecule's charge distribution and reactivity patterns.

Polarizability and Hyperpolarizability Data

Polarizability refers to the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is the nonlinear response to this field and is a key property for materials with nonlinear optical (NLO) applications. mdpi.com These properties can be calculated using quantum chemical methods.

For this compound, these calculations would quantify its response to an electric field. The presence of donor (amino) and acceptor-like (chloropyrazine) moieties suggests potential for intramolecular charge transfer, which can lead to significant hyperpolarizability values. rsc.org The calculated values for average polarizability (α) and the first-order hyperpolarizability (β) would indicate the molecule's potential for use in NLO materials.

Table 3: Calculated Polarizability and Hyperpolarizability Parameters (Note: Specific calculated values for this compound are not available in the cited literature. This table lists the standard parameters derived from such a calculation.)

| Parameter | Description |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. |

| Average Polarizability (α) | The average linear response of the electron cloud to an electric field. |

| First Hyperpolarizability (β) | The first-order nonlinear optical response, indicating potential for NLO activity. |

Prediction of Drug-Likeness Properties

A critical step in early-stage drug discovery is the evaluation of a compound's drug-likeness, often assessed using computational models that predict physicochemical properties and adherence to established guidelines like Lipinski's rule of five. These predictions help to identify compounds that are more likely to have favorable absorption, distribution, metabolism, and excretion (ADME) properties and a lower risk of attrition during clinical trials.

A thorough search of scientific literature and chemical databases did not yield any specific studies that have published predicted drug-likeness properties for this compound. While computational tools can be used to generate these properties, no such data has been formally reported. For a compound to be considered drug-like according to Lipinski's rules, it should generally meet the following criteria: a molecular weight of 500 daltons or less, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value of 5 or less. Without specific published data, a definitive assessment for this compound cannot be provided.

Molecular Dynamics Simulations

There are no specific molecular dynamics simulation studies for this compound available in the published scientific literature. Such studies would be instrumental in elucidating its behavior in a biological system, for instance, by simulating its interaction with a target protein. While studies on related pyrazine derivatives have utilized molecular dynamics to understand their mechanism of action, this level of investigation has not been reported for this compound itself.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as it dictates how it will interact with other molecules, including biological receptors.

Derivatives and Analogues of N Benzyl 6 Chloropyrazin 2 Amine

Substituted N-Benzylpyrazine-2-carboxamides

A series of N-benzylpyrazine-2-carboxamides has been synthesized by reacting substituted pyrazinecarboxylic acid chlorides with various benzylamines. nih.gov These studies aim to establish clear structure-activity relationships (SAR). The primary focus has been on evaluating their antimycobacterial, antifungal, and antibacterial properties. nih.govmdpi.com

For instance, a study involving twelve different amide derivatives found that specific substitutions led to significant biological activity. nih.gov Notably, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide demonstrated the highest activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.gov Another compound, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide, showed the best antifungal activity against Trichophyton mentagrophytes. nih.gov However, none of the compounds in this particular series showed any activity against the tested bacterial strains. nih.gov

Some of these derivatives were also evaluated for their ability to inhibit photosynthesis in spinach chloroplasts. nih.gov Compounds like 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide showed notable inhibitory activity. nih.gov

Table 1: Biological Activity of Selected Substituted N-Benzylpyrazine-2-carboxamides

| Compound Name | Substitution (Pyrazine Ring) | Substitution (Benzyl Ring) | Activity | Target Organism/System | Measurement | Value | Reference |

|---|---|---|---|---|---|---|---|

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro | 4-methoxy | Antimycobacterial | M. tuberculosis | MIC | 6.25 µg/mL | nih.gov |

| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | 5-chloro | 3-trifluoromethyl | Antifungal | T. mentagrophytes | MIC | 15.62 µmol/L | nih.gov |

| 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide | 5-tert-butyl, 6-chloro | None | Photosynthesis Inhibition | Spinach Chloroplasts | IC₅₀ | 7.4 µmol/L | nih.gov |

| 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro | 4-chloro | Photosynthesis Inhibition | Spinach Chloroplasts | IC₅₀ | 13.4 µmol/L | nih.gov |

The nature and position of substituents on the benzylamine (B48309) portion of the molecule play a crucial role in determining biological activity. mdpi.com Research indicates that the most effective substituents on the benzyl (B1604629) ring for antimycobacterial activity are 4-methoxy and 3-trifluoromethyl groups, particularly when the pyrazine (B50134) ring is also disubstituted. mdpi.com

The introduction of a methylene (B1212753) (-CH₂-) bridge between the amide and the phenyl ring is a key feature of these N-benzylpyrazine-2-carboxamides, distinguishing them from N-phenylpyrazine-2-carboxamides and influencing their biological profiles. mdpi.com While a direct correlation between lipophilicity and antimycobacterial activity is not always clear, it has been observed that highly lipophilic compounds, such as 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide, can exhibit high activity against M. tuberculosis. mdpi.com

The position of the chlorine atom on the pyrazine ring significantly impacts the compound's efficacy. mdpi.comnih.gov A series of N-benzyl-3-chloropyrazine-2-carboxamides were synthesized to be studied as positional isomers of the previously reported 5-chloro and 6-chloro derivatives. mdpi.comnih.gov

During the synthesis of these 3-chloro isomers, an interesting side reaction occurred, leading to the formation of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, where the chlorine atom was substituted by a second benzylamino group. mdpi.com These disubstituted derivatives often showed enhanced antimycobacterial activity compared to their single-substituted counterparts. mdpi.com For example, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were the most effective against M. tuberculosis H37Rv in their series, with an MIC of 12.5 µg/mL. mdpi.com

In contrast, among the monosubstituted 3-chloro derivatives, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was the most active against the bacterium Staphylococcus aureus. mdpi.com This highlights how positional isomerism can fine-tune the biological activity spectrum of these compounds.

Alkylamino Derivatives

Replacing the chloro substituent on the pyrazine ring with various alkylamino chains has been another strategy to create new derivatives. A series of alkylamino derivatives of N-benzylpyrazine-2-carboxamide were synthesized from 6-chloro, 5-chloro, and 3-chloro precursors by substituting the chlorine with n-alkylamines (ranging from butylamine (B146782) to octylamine). rsc.org

The results showed that the position of the substitution was critical. The 6-amino and 5-amino derivatives (series 1a-e and 2a-e) displayed higher activity against Mycobacterium tuberculosis H37Rv than the parent chloro compounds. rsc.org The most potent derivatives achieved MIC values between 4.6 and 10 μM. rsc.org Conversely, the substitution of the 3-chlorine atom resulted in compounds that were completely inactive. rsc.org Some of these derivatives also exhibited activity against Gram-positive bacteria. rsc.org

Phenyl Derivatives

Analogues where the benzylamine is replaced by an aniline, creating N-phenyl-quinoxaline-2-carboxamides, have been explored as part of the broader research into pyrazine-derived compounds. nih.gov These N-phenyl derivatives are considered structural analogues and help in understanding the importance of the methylene bridge present in the N-benzyl compounds. mdpi.comnih.gov In a study comparing N-phenyl and N-benzyl quinoxaline-2-carboxamides, the N-benzyl derivatives were generally found to be more active as antimycobacterial agents. nih.gov

Thiourea (B124793) Derivatives of N-(6-chloropyrazin-2-yl)benzenesulfonamide

While specific research on thiourea derivatives directly linked to N-(6-chloropyrazin-2-yl)benzenesulfonamide is not prominent in the reviewed literature, studies on structurally related compounds provide insights. For example, novel sulphonyl thiourea derivatives incorporating a 4,6-diarylpyrimidine ring have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoenzymes, which are implicated in cancer. nih.gov These compounds demonstrate that the sulphonyl thiourea moiety is a pharmacologically active scaffold, suggesting that similar pyrazine-based structures could be of interest for future research. nih.gov

Quinoxaline-2-carboxamide Derivatives as Analogues

Quinoxalines, which feature a benzene (B151609) ring fused to a pyrazine ring, are considered structural analogues of pyrazines. nih.gov A series of N-phenyl- and N-benzyl quinoxaline-2-carboxamides were synthesized and evaluated for their antimycobacterial activity. nih.gov The in vitro activity against Mycobacterium tuberculosis H37Ra was promising, with MIC values ranging from 3.91 to 500 µg/mL. nih.gov The majority of the highly active compounds belonged to the N-benzyl group, reinforcing the significance of this moiety. nih.gov

Further studies on quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have also shown potent antimycobacterial activity. mdpi.com These compounds are believed to act as DNA-damaging agents. mdpi.comresearchgate.net For example, 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide showed significant activity against M. tuberculosis. mdpi.com The development of these analogues highlights a successful strategy in the search for novel therapeutic agents based on the pyrazine scaffold. nih.govmdpi.com

Amiloride (B1667095) Analogues

Amiloride, a pyrazine-based compound, is structurally related to N-Benzyl-6-chloropyrazin-2-amine. Certain N-chlorobenzyl derivatives of amiloride have been studied for their effects on cardiac function.

Research on electrically stimulated guinea pig left atria and papillary muscles has shown that micromolar concentrations of specific N-chlorobenzyl derivatives of amiloride produce a positive inotropic effect, meaning they increase the force of muscular contractions. nih.gov The two primary analogues studied were o-chlorobenzamil and 3',4'-dichlorobenzamil. nih.gov These compounds were found to influence several systems involved in the regulation of cardiac contractility. nih.gov While both derivatives showed similar quantitative positive inotropic effects, the development of contracture was noted with 3',4'-dichlorobenzamil. nih.gov

| Amiloride Analogue | Concentration Range (μmol/L) | Observed Effect on Guinea Pig Myocardium | Reference |

|---|---|---|---|

| o-Chlorobenzamil | 2-80 | Positive inotropic effect | nih.gov |

| 3',4'-Dichlorobenzamil | 2-80 | Positive inotropic effect, development of contracture | nih.gov |

Cyanopyrazine-2-carboxamide Derivatives

While direct research on cyanopyrazine-2-carboxamide derivatives of this compound is limited in the available literature, related structures have been identified. These compounds feature a carboxamide group at the 2-position of the pyrazine ring instead of the amine group. Examples include 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide and N-benzyl-6-(ethylamino)pyrazine-2-carboxamide. nih.govnih.gov However, detailed research findings and structure-activity relationship studies for these specific analogues are not extensively documented in the searched scientific papers.

Dibenzyl Substituted Derivatives

Based on the conducted search of scientific literature, specific dibenzyl substituted derivatives of this compound and their associated research findings could not be identified. Studies on dibenzyl substitution have been conducted on other classes of compounds, such as phenethylamines, but not directly on the this compound scaffold. nih.gov

Structure-Activity Relationship Studies of Analogues

Structure-activity relationship (SAR) studies provide crucial insights into how a molecule's chemical structure relates to its biological activity. For analogues related to this compound, SAR studies have focused on related heterocyclic scaffolds, such as pyrimidines.